molecular formula C8H6ClFO B1612812 2-Fluoro-3-methylbenzoyl chloride CAS No. 1000339-85-4

2-Fluoro-3-methylbenzoyl chloride

Cat. No. B1612812
CAS RN: 1000339-85-4
M. Wt: 172.58 g/mol
InChI Key: NSTPTACIJICVFN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6ClFO and a molecular weight of 172.59 . It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylbenzoyl chloride has been investigated using gas electron diffraction data . The molecules exist in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .


Physical And Chemical Properties Analysis

2-Fluoro-3-methylbenzoyl chloride is a colorless to light yellow liquid . It has a molecular weight of 172.59 .

Scientific Research Applications

Analytical Chemistry

“2-Fluoro-3-methylbenzoyl chloride” is used in analytical chemistry for research purposes . It’s involved in various chemical reactions and can be used to study reaction mechanisms, kinetics, and other chemical properties.

Biopharma Production

In the field of biopharma production, “2-Fluoro-3-methylbenzoyl chloride” is used in the synthesis of pharmaceutical compounds . Its unique chemical properties make it a valuable reagent in the production of various drugs.

Safety Controlled Environment

“2-Fluoro-3-methylbenzoyl chloride” is used in safety controlled environments . It’s important to handle this compound with care due to its reactivity and potential hazards. Proper safety measures should be taken when using it in a laboratory setting.

Cleanroom Solutions

In cleanroom solutions, “2-Fluoro-3-methylbenzoyl chloride” is used in various applications . Its properties make it suitable for use in controlled environments where contamination needs to be minimized.

Advanced Battery Science

“2-Fluoro-3-methylbenzoyl chloride” has potential applications in advanced battery science . It could be used in the development of new battery technologies, contributing to the advancement of energy storage solutions.

Cell Biology

In cell biology, “2-Fluoro-3-methylbenzoyl chloride” can be used in various research applications . It can be used to study cellular processes and mechanisms, contributing to our understanding of cell function and disease.

Genomics

“2-Fluoro-3-methylbenzoyl chloride” can be used in genomics research . It can be used in the study of genetic sequences and variations, contributing to our understanding of genetic diseases and potential treatments.

Proteomics

In proteomics, “2-Fluoro-3-methylbenzoyl chloride” can be used in various research applications . It can be used to study protein structures and functions, contributing to our understanding of biological processes and diseases.

Safety and Hazards

2-Fluoro-3-methylbenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2-Fluoro-3-methylbenzoyl chloride is a chemical compound used in organic synthesis. The primary targets of this compound are typically organic molecules that can undergo nucleophilic substitution reactions . These targets include alcohols, amines, and other nucleophiles, which can react with the benzoyl chloride group to form esters or amides .

Mode of Action

The mode of action of 2-Fluoro-3-methylbenzoyl chloride involves the interaction of the benzoyl chloride group with a nucleophile. The chlorine atom in the benzoyl chloride group is a good leaving group, making it susceptible to attack by nucleophiles . This leads to the formation of a new carbon-nucleophile bond and the release of a chloride ion .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular size, and chemical stability .

Result of Action

The primary result of the action of 2-Fluoro-3-methylbenzoyl chloride is the formation of a new organic compound through a nucleophilic substitution reaction . The specific molecular and cellular effects of this action would depend on the nature of the nucleophile and the resulting compound.

Action Environment

The action of 2-Fluoro-3-methylbenzoyl chloride can be influenced by various environmental factors. For example, the rate of the nucleophilic substitution reaction can be affected by the temperature, solvent, and the concentration of the nucleophile . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also important to note that this compound may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPTACIJICVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616996
Record name 2-Fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000339-85-4
Record name 2-Fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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